molecular formula C60H113NO19 B1164826 Ceramide trihexosides (bottom spot)

Ceramide trihexosides (bottom spot)

Número de catálogo: B1164826
Peso molecular: 1153 (2-hydroxytetracosanoyl)
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ceramide trihexosides (bottom spot), also known as Ceramide trihexosides (bottom spot), is a useful research compound. Its molecular formula is C60H113NO19 and its molecular weight is 1153 (2-hydroxytetracosanoyl). The purity is usually 95%.
BenchChem offers high-quality Ceramide trihexosides (bottom spot) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceramide trihexosides (bottom spot) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications in Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme alpha-galactosidase A, leading to the accumulation of ceramide trihexosides in various tissues. The following applications highlight the role of CTH in clinical settings:

  • Enzyme Replacement Therapy (ERT) : CTH serves as a biomarker for monitoring the efficacy of ERT in patients with Fabry disease. Studies indicate that measuring CTH levels can correlate with clinical outcomes and treatment responses. Recent literature emphasizes the need for standardized methodologies to assess CTH levels accurately, given their importance in evaluating treatment efficacy .
  • Diagnostic Tool : CTH is utilized as a diagnostic marker for Fabry disease. The measurement of CTH levels in urine and plasma can help identify affected individuals and carriers, facilitating early diagnosis and management .
  • Research on Metabolism : Investigations into the metabolism of CTH in cultured skin fibroblasts from Fabry patients have provided insights into enzyme activity and substrate processing. These studies demonstrate that fibroblasts from affected individuals show significantly impaired hydrolysis of CTH compared to controls, which aids in understanding the pathophysiology of the disease .

Therapeutic Innovations

Recent advancements have focused on utilizing ceramide trihexosides for therapeutic purposes:

  • Gene Therapy : Research has explored gene therapy approaches to correct enzyme deficiencies associated with Fabry disease. For instance, recombinant adenoviruses carrying human alpha-galactosidase genes have been shown to effectively reduce CTH accumulation in fibroblasts from Fabry patients . This approach holds promise for future treatments aimed at restoring normal metabolic function.
  • Lissamine Rhodamine Ceramide Trihexoside : This fluorescently labeled substrate is used as a probe to study alpha-galactosidase activity in various cell types. It allows researchers to visualize and quantify the degradation of ceramide trihexosides in intact cells, providing a functional assay for diagnosing and understanding lysosomal storage disorders .

Cosmetic Applications

Ceramide trihexosides are also gaining attention in cosmetic formulations due to their beneficial properties for skin health:

  • Skin Barrier Restoration : CTH contributes to enhancing skin hydration and barrier function. Products containing ceramides have shown significant improvements in skin hydration levels and reductions in transepidermal water loss (TEWL) after consistent application over several weeks .
  • Anti-Aging Effects : The incorporation of ceramides, including CTH, in skincare products has been linked to improved skin texture and elasticity, making them valuable ingredients in anti-aging formulations.

Research Methodologies

The study of ceramide trihexosides employs various analytical techniques:

MethodologyDescription
HPLCHigh-performance liquid chromatography is used for simultaneous quantification of ceramides, including CTH, in biological samples .
MALDI-TOF MSMatrix-assisted laser desorption/ionization time-of-flight mass spectrometry allows for sensitive detection and analysis of ceramide trihexosides from urine samples .
Fluorescence MicroscopyUtilized to visualize the degradation of fluorescently labeled ceramide trihexosides in cultured cells .

Análisis De Reacciones Químicas

Receptor-Ligand Interactions

CTH bottom spot serves as a receptor for Shiga toxin 2 (Stx2) in E. coli:

ParameterValue/DescriptionSource
Coating solvent Chloroform:methanol (2:1)
Coating conc. 25 µg/mL
Detection Mouse anti-Stx2 + secondary antibody

This interaction underpins ELISA-based toxin detection methods .

Enzymatic Hydrolysis in Fabry Disease

Deficiency of α-galactosidase A causes CTH accumulation. Hydrolysis rates differ between substrates:

Cell TypeHydrolysis Rate (CTH)Hydrolysis Rate (Artificial Substrate)
Fabry patients2.1%<1%
Carriers47.1%30–50%
Controls82.0%100%

Residual α-galactosidase activity with CTH is lower than with synthetic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) .

Analytical Methods for CTH Detection

MALDI-TOF MS is used for urinary CTH quantification in Fabry disease:

  • Extraction : Chloroform/methanol .

  • Internal standards : Deuterated CTH analogs .

  • Sensitivity : Detects <1 pmol/mg creatinine .

Chromatographic separation :

  • CTH "bottom spot" migrates differently from positional isomers due to ceramide acyl chain length and hydroxylation .

Stability and Reactivity

  • Hazardous reactions : None reported under standard conditions .

  • Decomposition products : Carbon/nitrogen oxides at extreme temperatures .

  • Incompatibilities : Strong oxidizing agents .

Pathological Implications

CTH accumulation correlates with:

  • Angiokeratoma (skin lesions) .

  • Renal/cardiac dysfunction due to lysosomal storage .

  • Diagnostic utility : Urinary CTH levels predict disease severity and enzyme replacement therapy efficacy .

This synthesis of chemical and biochemical data highlights CTH's role as both a metabolic intermediate and a pathogenic agent, with applications in toxin detection and therapeutic monitoring.

Propiedades

Fórmula molecular

C60H113NO19

Peso molecular

1153 (2-hydroxytetracosanoyl)

Apariencia

Unit:500 ugSolvent:nonePurity:98+%Physical solid

Sinónimos

CTH with hydroxy fatty acid side chain

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.